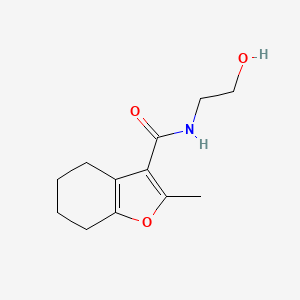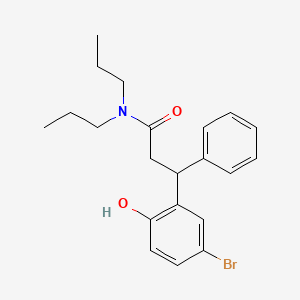![molecular formula C24H26N2O3S B4070683 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4070683.png)
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Vue d'ensemble
Description
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mécanisme D'action
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide exerts its anti-tumor effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting BTK activity, 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of cell death.
Biochemical and Physiological Effects:
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to exhibit potent anti-tumor activity both in vitro and in vivo, with minimal toxicity to normal cells. In addition to its anti-tumor effects, 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has also been shown to modulate the immune system and enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is its complex synthesis method, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the research and development of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new formulations and delivery methods to improve the pharmacokinetics and bioavailability of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide. Additionally, further studies are needed to explore the potential therapeutic applications of 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide in combination with other chemotherapeutic agents and immunotherapies.
Applications De Recherche Scientifique
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Several preclinical studies have demonstrated that 4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide exhibits potent anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-9-7-8-12-22(18)17-26(30(3,28)29)23-15-13-21(14-16-23)24(27)25-19(2)20-10-5-4-6-11-20/h4-16,19H,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXVARRXZIYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)

![3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4070629.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4070648.png)

![N-(4-ethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4070671.png)
![4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070675.png)
![6-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4070690.png)
![2-(2-bromo-4-ethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4070698.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4070702.png)
![1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070714.png)